molecular formula C6H6F6O B14690239 5,5,5-Trifluoro-3-(trifluoromethyl)pent-3-en-2-ol CAS No. 32885-94-2

5,5,5-Trifluoro-3-(trifluoromethyl)pent-3-en-2-ol

Cat. No.: B14690239
CAS No.: 32885-94-2
M. Wt: 208.10 g/mol
InChI Key: YRUGLHPOFHPHDJ-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-3-(trifluoromethyl)pent-3-en-2-ol: is a fluorinated organic compound with the molecular formula C6H6F6O . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoro-3-(trifluoromethyl)pent-3-en-2-ol typically involves the reaction of hexafluoro-2-butyne with ethanol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5,5,5-Trifluoro-3-(trifluoromethyl)pent-3-en-2-ol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology: The compound is used in biological research to study the effects of fluorinated compounds on biological systems. It serves as a model compound to understand the interactions between fluorinated molecules and biological macromolecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced biological activity and stability, making them promising candidates for drug development .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the manufacture of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-3-(trifluoromethyl)pent-3-en-2-ol involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine allows the compound to form strong interactions with various molecular targets, influencing their activity and function. These interactions can modulate enzymatic activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5,5,5-Trifluoro-3-(trifluoromethyl)pent-3-en-2-ol is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

32885-94-2

Molecular Formula

C6H6F6O

Molecular Weight

208.10 g/mol

IUPAC Name

5,5,5-trifluoro-3-(trifluoromethyl)pent-3-en-2-ol

InChI

InChI=1S/C6H6F6O/c1-3(13)4(6(10,11)12)2-5(7,8)9/h2-3,13H,1H3

InChI Key

YRUGLHPOFHPHDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=CC(F)(F)F)C(F)(F)F)O

Origin of Product

United States

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